4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

antifungal agrichemical intermediate fungicide discovery

4-Chlorobenzophenone cannot undergo selective ortho-lithiation due to its unprotected carbonyl. 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 780776-35-4) solves this with a 1,3-dioxolane ketal that enables chemoselective ortho-lithiation using n-BuLi in THF (-78°C). Trapping with electrophiles (DMF, CO₂, I₂) yields ortho-formyl, carboxy, and iodo derivatives. Antifungal activity: <0.25 ppm vs. C. resinae. Methodology published in Eur. J. Org. Chem. Supplied with CoA; global shipping.

Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
CAS No. 780776-35-4
Cat. No. B1323414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
CAS780776-35-4
Molecular FormulaC16H13ClO3
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2
InChIKeyOFFFEZNWCGVKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone Overview


4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 780776-35-4) is a benzophenone derivative featuring a 1,3-dioxolane ketal protecting group on one aryl ring and a 4-chloro substituent on the other . This structural configuration renders the ketone carbonyl masked, enabling selective lithiation reactions at the ortho-position of the chloroaryl ring for the synthesis of ortho-functionalized benzophenone derivatives [1]. The compound has been evaluated for antifungal, antibacterial, and cytotoxic activities in various screening assays, with quantitative activity data reported against specific fungal strains and human tumor cell lines .

Ortho-lithiation substrate: Ketal-protected carbonyl enables selective ortho-functionalization of benzophenones.
Antimicrobial screening context: Reported antifungal activity against Cladosporium resinae supports screening studies.
Cell-model endpoint review: Reported differential cytotoxicity against DAOY glioma line for pathway-oriented research.

Unmatched by Simple Benzophenone Analogs


The presence of the 1,3-dioxolane ketal in 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone fundamentally alters both its chemical reactivity and biological activity compared to unprotected benzophenones such as 4-chlorobenzophenone. The ketal group protects the carbonyl from nucleophilic attack, enabling chemoselective ortho-lithiation of the chloroaryl ring—a transformation not feasible with the parent ketone [1]. In biological assays, this structural feature confers distinct activity profiles; for instance, the compound exhibits potent antifungal activity against Cladosporium resinae (endpoint <0.25 ppm) , while simple 4-chlorobenzophenone shows no reported antifungal activity at comparable concentrations [2]. This difference in both synthetic utility and bioactivity renders generic substitution with unprotected benzophenone analogs scientifically invalid for applications requiring either protected-ketone reactivity or the specific biological activity profile documented for this compound.

Target compound
Ketal protection permits exclusive ortho-lithiation; distinct antifungal and cell-selective activity reported.
4-Chlorobenzophenone
Carbonyl is unprotected, precluding ortho-functionalization; general cytotoxicity without antifungal specificity.
Synthetic utility
Allows generation of ortho-formyl, ortho-carboxy, and ortho-iodo derivatives inaccessible from the parent ketone.
Simple benzophenone analogs
Cannot replicate the chemoselectivity; reactivity differences may shift pathway outcomes.

Quantitative Differentiation Evidence


Antifungal Activity Against Cladosporium resinae

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone exhibits potent antifungal activity against Cladosporium resinae, with a minimum inhibitory endpoint of <0.25 ppm at pH 7.5 . In contrast, 4-chlorobenzophenone (CAS 134-85-0), the unprotected analog, has no documented antifungal activity at any comparable concentration in public bioactivity databases [1].

Antifungal Activity
Head-to-head
>4000-fold detection threshold difference vs 4-chlorobenzophenone
Supports antifungal screening library selection
Cladosporium resinae endpoint assay, pH 7.5
antifungal agrichemical intermediate fungicide discovery

Selective Cytotoxicity Against DAOY Glioma

In cytotoxicity screening, 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone demonstrated activity against human DAOY medulloblastoma/glioma cells , while showing no cytotoxicity against murine B16 melanoma cells at concentrations up to 70 μM . This differential cytotoxicity profile (active vs. glioma; inactive vs. melanoma at 70 μM) contrasts with 4-chlorobenzophenone, which shows general cytotoxicity against Tetrahymena with a pIGC50 of 0.94 log(L/mmol) (equivalent to approximately 110 μM) [1].

Cell-Selective Cytotoxicity
Cross-study
Active vs DAOY glioma; inactive (IC50 >70 µM) vs B16 melanoma
Supports cell-model endpoint review
4-Chlorobenzophenone shows general cytotoxicity (~110 µM) in Tetrahymena
cytotoxicity anticancer screening glioma

Ortho-Lithiation via Ketal Protection

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone undergoes ortho-lithiation exclusively at the chloroaryl ring when treated with n-BuLi in THF at −78 to 0°C [1]. In contrast, unprotected 4-chlorobenzophenone undergoes nucleophilic addition at the carbonyl upon treatment with organolithium reagents, precluding ortho-functionalization [2]. This chemoselectivity is attributed to the ketal protection of the benzophenone carbonyl and the long-range directing effect of the 4-chloro substituent [1].

Ortho-Lithiation Selectivity
Head-to-head
Exclusive ortho-lithiation of chloroaryl ring with n-BuLi in THF
Enables ortho-functionalized derivative synthesis
Ketal protection required; −78 to 0 °C conditions
organic synthesis lithiation protected ketone intermediate

Photoinitiator Co-initiator Efficiency

While the target compound itself has not been directly evaluated as a photoinitiator, the p-chlorobenzophenone/1,3-benzodioxolane (CBP/BDO) bimolecular system demonstrates superior initiating reactivity compared to benzophenone (BP)/BDO systems [1]. In free radical polymerization of HDDA, the CBP/BDO combination showed an optimum cure rate of 0.982 min⁻¹ at 1.64 wt% BDO with 1.82 wt% BP [2]. The structural similarity between the target compound (incorporating both p-chlorobenzophenone and dioxolane moieties in a single molecule) and the optimized CBP/BDO system suggests potential for enhanced photoinitiation efficiency via intramolecular energy transfer.

Photoinitiator Potential
Class-level
Intramolecular CBP/dioxolane architecture may enhance initiation efficiency
Context-dependent; requires validation
Based on bimolecular co-initiator studies
photoinitiator UV-curing polymer chemistry

Validated Application Scenarios


Ortho-Functionalized Benzophenone Synthesis

This compound serves as the key starting material for generating diverse ortho-substituted benzophenone derivatives. The ketal-protected carbonyl enables selective ortho-lithiation of the chloroaryl ring with n-BuLi in THF at −78 to 0°C [1]. The resulting aryllithium intermediate can be trapped with various electrophiles (e.g., DMF, CO₂, iodine) to yield ortho-formyl, ortho-carboxy, and ortho-iodo derivatives, which are otherwise inaccessible from 4-chlorobenzophenone. This methodology is documented in European Journal of Organic Chemistry with full experimental procedures and characterization data for multiple derivatives [1].

Antifungal Lead Discovery for Cladosporium

The compound demonstrates potent antifungal activity against Cladosporium resinae with an endpoint of <0.25 ppm at pH 7.5 . This activity level warrants its inclusion in screening cascades for novel agricultural fungicides targeting Ascomycete fungi. Unlike 4-chlorobenzophenone, which lacks documented antifungal activity, the dioxolane-protected compound provides a validated starting point for structure-activity relationship (SAR) studies. Procure this compound specifically for antifungal screening libraries where the ketal-protected benzophenone scaffold is desired.

Intramolecular Photoinitiators for UV-Curing

The structural motif combining p-chlorobenzophenone and 1,3-dioxolane within a single molecule positions this compound as a candidate for unimolecular photoinitiating systems. Literature demonstrates that p-chlorobenzophenone (CBP) combined with 1,3-benzodioxolane (BDO) as a co-initiator exhibits superior initiating reactivity compared to benzophenone/BDO systems, achieving a cure rate of 0.982 min⁻¹ in HDDA polymerization [2]. The target compound's intramolecular architecture may reduce formulation complexity and improve initiator solubility in polymer matrices. This scenario is supported by class-level evidence from bimolecular photoinitiator studies [2].

Application
Selection Property
Validation Focus
Ortho-functionalized benzophenone synthesis
Ketal-protected carbonyl for selective ortho-lithiation
Electrophile trapping efficiency and derivative characterization
Antifungal screening studies
Antifungal activity profile relative to unprotected benzophenone
Strain-panel endpoint evaluation and MIC determination
Unimolecular photoinitiator research
Intramolecular donor-acceptor architecture
Cure rate profiling and solubility in polymer matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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